molecular formula C9H10ClNO2 B12855838 Methyl (R)-2-amino-2-(3-chlorophenyl)acetate

Methyl (R)-2-amino-2-(3-chlorophenyl)acetate

Cat. No.: B12855838
M. Wt: 199.63 g/mol
InChI Key: MXKXDSBRKXFPGE-MRVPVSSYSA-N
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Description

Methyl (R)-2-amino-2-(3-chlorophenyl)acetate is a chiral α-amino ester derivative featuring a 3-chlorophenyl substituent. This compound is structurally characterized by a methyl ester group, an amino group, and a meta-chlorinated aromatic ring. Its stereochemistry (R-configuration) is critical for biological activity, as enantiomeric forms often exhibit divergent interactions with biological targets . The compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of pharmaceuticals such as antiplatelet agents (e.g., Clopidogrel analogs) and β-adrenoceptor agonists . Its synthesis typically involves stereoselective methods, such as chiral resolution or asymmetric catalysis, to ensure enantiopurity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl (2R)-2-amino-2-(3-chlorophenyl)acetate

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m1/s1

InChI Key

MXKXDSBRKXFPGE-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC(=CC=C1)Cl)N

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

Preparation Methods

Esterification of (R)-2-amino-2-(3-chlorophenyl)acetic acid

The most direct and commonly reported method for preparing Methyl (R)-2-amino-2-(3-chlorophenyl)acetate is the esterification of the corresponding (R)-2-amino-2-(3-chlorophenyl)acetic acid with methanol. This reaction typically uses thionyl chloride as a catalyst and proceeds under controlled temperature conditions.

  • Procedure Summary:

    • Suspend (R)-2-amino-2-(3-chlorophenyl)acetic acid in methanol.
    • Cool the mixture in an ice bath under an inert atmosphere (argon).
    • Add thionyl chloride dropwise over approximately 30 minutes.
    • Stir at 0–5 °C for 2 hours, then allow the reaction to proceed at room temperature for 16 hours.
    • Evaporate the solvent under reduced pressure.
    • Triturate the residue with diethyl ether to isolate the methyl ester product, often obtained as a mixture with unreacted acid.
  • Reaction Conditions:

Parameter Condition
Solvent Methanol
Catalyst/Reagent Thionyl chloride (SOCl₂)
Temperature 0–5 °C initially, then RT
Reaction Time ~18.5 hours total
Atmosphere Argon
  • Yield and Purity:
    • Yields vary; reported mixtures may contain unreacted acid.
    • Purification may require further chromatographic or crystallization steps.

This method is referenced in patent WO2007/104775 and chemical synthesis databases.

Strecker Amino Acid Synthesis Adaptations

Stereoselective synthesis of the (R)-enantiomer can be achieved by adapting the Strecker synthesis, which involves:

  • Formation of an imine intermediate from 3-chlorobenzaldehyde and an appropriate chiral amine or ammonia source.
  • Subsequent cyanide addition to form an α-aminonitrile.
  • Hydrolysis of the nitrile to the amino acid.
  • Esterification with methanol under acidic conditions.

This route allows control over stereochemistry by using chiral auxiliaries or catalysts during the imine formation or cyanide addition steps.

Chiral Auxiliary and Catalytic Methods

  • Use of chiral auxiliaries such as Evans oxazolidinones or chiral ligands in metal-catalyzed asymmetric synthesis (e.g., Rhodium-BINAP complexes) can induce the (R)-configuration during key bond-forming steps.
  • These methods are more common in industrial or advanced academic settings to achieve high enantiomeric excess (>98%).

Industrial production often employs continuous flow reactors for better control and scalability. Key features include:

  • Precise temperature and reagent flow control to optimize yield and stereoselectivity.
  • Use of chiral catalysts or resolution techniques to ensure enantiomeric purity.
  • Post-reaction purification by crystallization or chiral chromatography.

When racemic mixtures are formed, resolution methods are applied to isolate the (R)-enantiomer:

  • Formation of diastereomeric salts with chiral acids such as tartaric acid.
  • Crystallization of the desired enantiomer salt.
  • Recovery of the free ester by basification and extraction.

This approach is detailed in patent literature describing the resolution of methylamino(2-chlorophenyl)acetate derivatives, achieving yields around 70% and enantiomeric purity above 98% by HPLC.

To confirm the structure and purity of this compound, the following techniques are employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Confirm ester and aromatic protons; verify chemical shifts (e.g., δ ~3.8 ppm for OCH₃)
Chiral High-Performance Liquid Chromatography (HPLC) Determine enantiomeric excess and purity using chiral stationary phases
Optical Rotation Measurement Confirm absolute configuration by comparing with literature values
Mass Spectrometry (MS) Verify molecular weight and molecular formula
X-ray Crystallography Definitive stereochemical assignment and crystal structure analysis
Method Key Reagents/Conditions Advantages Limitations
Direct Esterification (R)-amino acid + methanol + SOCl₂, 0–RT Simple, direct May yield mixture, requires purification
Strecker Synthesis Adaptation 3-chlorobenzaldehyde, cyanide, chiral amine Stereoselective, versatile Multi-step, cyanide handling
Chiral Auxiliary/Catalytic Chiral ligands, metal catalysts High enantiomeric purity Requires specialized catalysts
Resolution of Racemate Diastereomeric salt formation with tartaric acid Effective for racemates Additional steps, moderate yield
Industrial Continuous Flow Controlled flow reactors, chiral catalysts Scalable, reproducible Requires equipment investment
  • Reaction temperature and time critically influence yield and purity in esterification.
  • Use of inert atmosphere (argon) prevents side reactions.
  • Chiral catalysts and auxiliaries significantly improve enantiomeric excess.
  • Resolution methods remain important when racemic mixtures are unavoidable.
  • Analytical methods ensure batch-to-batch consistency and confirm stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-2-(3-chlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Precursor for Bioactive Compounds
Methyl (R)-2-amino-2-(3-chlorophenyl)acetate serves as a crucial building block in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations allows researchers to develop new therapeutic agents targeting specific biological pathways. For instance, it can be utilized in the synthesis of analgesics and anti-inflammatory drugs due to its potential pharmacological properties.

Chiral Nature and Stereospecific Interactions
The compound's chiral center contributes to its stereochemical properties, which are essential for its interaction with biological receptors and enzymes. This stereospecificity can significantly influence the efficacy and safety profiles of drugs synthesized from this compound, making it a valuable asset in designing more effective pharmaceuticals.

Potential Therapeutic Applications
Preliminary studies indicate that this compound may exhibit analgesic and anti-inflammatory effects. These properties are attributed to its interactions with various biological targets, including enzymes involved in pain and inflammation pathways. However, comprehensive research is required to fully elucidate its mechanisms of action and therapeutic efficacy.

Structure-Activity Relationship Studies

Insights from SAR Analyses
Structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the chemical structure of this compound affect its biological activity. For example, research has shown that substituting different functional groups can enhance or diminish the compound's potency against specific targets .

Modification Effect on Activity
Morpholine substitutionIncreased potency by 2-fold
Dimethylamine substitutionEnhanced activity by 4-fold
Urea group incorporationImproved antitumor activity

These findings underscore the importance of systematic modifications in developing more potent analogs for therapeutic use.

Case Studies

Antitumor Activity Evaluation
In vitro studies have demonstrated that compounds derived from this compound exhibit varying degrees of antitumor activity against cancer cell lines such as MCF7 (breast cancer) and NCI-H1650 (lung cancer). The most promising derivatives showed significant inhibitory effects, suggesting that this compound class could lead to novel cancer therapies .

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-2-(3-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereospecific interactions, which can influence its biological activity. The pathways involved may include binding to active sites of enzymes, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Positional Isomers: 2-Chloro vs. 3-Chloro Substitution

The position of the chlorine atom on the phenyl ring significantly impacts physicochemical and biological properties:

  • Methyl (R)-2-amino-2-(2-chlorophenyl)acetate hydrochloride (ortho-chloro isomer) exhibits distinct crystallographic packing due to steric hindrance from the ortho-chloro group. This isomer has been reported to form C–H⋯O and Cl⋯O interactions in its crystal structure, influencing solubility and stability .
  • Methyl (R)-2-amino-2-(3-chlorophenyl)acetate (meta-chloro isomer) shows enhanced metabolic stability compared to the ortho isomer, attributed to reduced steric hindrance and optimized electronic effects .

Table 1: Comparison of Chloro-Substituted Isomers

Property 2-Chloro Isomer 3-Chloro Isomer
Molecular Formula C₉H₉ClNO₂·HCl C₉H₁₀ClNO₂
Molecular Weight 238.09 199.63
Melting Point Not reported Oil (purified via column chromatography)
Key Applications Intermediate for antibiotics Antiplatelet drug synthesis

Substituent Variations: Fluoro, Methoxy, and Hydroxy Groups

Modifications to the aromatic ring substituent alter electronic properties and biological activity:

  • Fluoro Derivatives: (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride demonstrates higher polarity due to fluorine’s electronegativity, enhancing water solubility. This compound is used in enzymatic syntheses of antibiotics .
  • Methoxy Derivatives: Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride features an electron-donating methoxy group, which may increase metabolic susceptibility but improve bioavailability in central nervous system targets .
  • Hydroxy vs. Amino Groups: Methyl 2-(3-chlorophenyl)-2-hydroxyacetate lacks the amino group, rendering it inactive in β-adrenoceptor assays but useful as a synthetic precursor .

Table 2: Substituent Effects on Key Properties

Compound Substituent Biological Relevance Reference
(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate 4-Fluoro Antibiotic synthesis
Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate 3-Methoxy CNS drug intermediates
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate 3-Chloro, hydroxy Synthetic precursor

Stereochemical Comparisons

Enantiomeric pairs exhibit divergent biological activities:

  • Methyl (R)-2-amino-2-(3-bromo-4,5-dihydroisoxazol-5-yl)acetate (2d) and its (S)-isomer (2b) were synthesized with yields of 60% and 69%, respectively. The (R)-enantiomer showed higher optical rotation ([α]D²⁰ = +184.3°) compared to the (S)-form, indicating distinct chiral environments .
  • In β3-adrenoceptor studies, (R)-configured 3-chlorophenyl derivatives demonstrated superior binding affinity over (S)-forms, highlighting the role of stereochemistry in receptor interactions .

Biological Activity

Molecular Interactions and Mechanisms

The biological activity of Methyl (R)-2-amino-2-(3-chlorophenyl)acetate is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. Its chiral nature allows for stereospecific interactions, which significantly influence its pharmacological effects. These interactions are crucial in determining the compound's potential therapeutic applications.

Enzyme Inhibition

One of the primary mechanisms of action for this compound is enzyme inhibition. Studies have shown that it can modulate the activity of various enzymes, including those involved in cell signaling pathways and metabolic processes.

Case Study: MAPK/ERK Pathway Modulation

Research has demonstrated that this compound can influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This modulation has potential implications for cancer research and treatment.

Receptor Binding

The compound also exhibits significant receptor binding activity, which contributes to its diverse biological effects. Its ability to interact with specific receptors can lead to various physiological responses, making it a promising candidate for drug development.

Analgesic and Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit potential as an analgesic or anti-inflammatory agent. While further research is necessary to fully elucidate its mechanisms of action and therapeutic efficacy, these initial findings are promising for pain management and inflammatory disorders.

Anticancer Activity

Recent investigations have explored the anticancer potential of compounds structurally similar to this compound. A study on related compounds examined their binding affinity to human thymidylate synthase, an enzyme crucial in DNA synthesis and a target for cancer therapy .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (μM) against HeLa cells
Doxorubicin (standard)2.29
Compound A11.00
Compound B0.69

While this data is for related compounds, it suggests potential anticancer activity for this compound, warranting further investigation .

Metabolic Pathways and Cellular Effects

This compound is involved in various metabolic pathways, including amino acid metabolism and neurotransmitter synthesis. It interacts with enzymes such as aminotransferases and decarboxylases, facilitating the conversion of amino acids into neurotransmitters and other bioactive compounds.

Cellular Signaling

The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By affecting gene expression, it can alter the production of proteins involved in cell cycle regulation, apoptosis, and metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments, where it exerts its biochemical effects.

Structure-Activity Relationship

The biological activity of this compound is closely tied to its structural features. The positioning of the chlorine substituent and its specific chiral configuration contribute significantly to its biological activity.

Comparative Analysis

A comparison with structurally similar compounds reveals the importance of specific molecular features:

  • The presence of electron-withdrawing groups, such as chlorine, at specific positions enhances biological activity .
  • The chiral center plays a crucial role in determining the compound's interactions with biological targets.
  • The methyl ester group contributes to the compound's lipophilicity and membrane permeability.

Future Research Directions

While significant progress has been made in understanding the biological activity of this compound, several areas require further investigation:

  • Detailed mechanistic studies to elucidate its precise mode of action in various biological systems.
  • Comprehensive toxicology studies to assess its safety profile for potential therapeutic use.
  • Exploration of its effects on specific disease models, particularly in cancer and inflammatory disorders.
  • Investigation of potential synergistic effects with other therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl (R)-2-amino-2-(3-chlorophenyl)acetate, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via a modified Ugi reaction or by esterification of the corresponding amino acid. For example, (±)-3-chlorophenylglycine derivatives have been esterified using methanol under acidic conditions, followed by chiral resolution to isolate the (R)-enantiomer. Column chromatography (SiO₂, ethyl acetate/cyclohexane gradients) is critical for purification, with yields optimized by controlling reaction temperature (e.g., 0°C to minimize side reactions) and stoichiometric ratios of reagents .
  • Key Data : Yields for analogous chlorophenyl derivatives range from 17% to 62%, depending on substituent position and purification efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and enantiomeric purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The methoxy group typically appears as a singlet near δ 3.8 ppm, while the chiral α-proton resonates as a singlet between δ 5.3–5.8 ppm. Aromatic protons split into distinct multiplets based on substitution patterns .
  • IR : Key peaks include C=O ester stretching (~1750 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
  • MS : Molecular ion peaks ([M+H]⁺) should align with calculated m/z (e.g., 210–214 for chloro-substituted analogs) .
    • Enantiomeric Purity : Chiral HPLC or polarimetry is required, as standard NMR may not distinguish enantiomers.

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX/ORTEP tools address them?

  • Methodology : X-ray crystallography requires high-quality single crystals, often grown via slow evaporation from ethanol/water. Challenges include disorder in the ester group or chlorine atom. SHELXL (for refinement) and ORTEP-3 (for visualization) are essential for modeling anisotropic displacement parameters and validating hydrogen bonding networks .
  • Case Study : For a related 2-chlorophenyl analog, SHELX refinement resolved torsional angles (e.g., C-Cl bond orientation) with R-factors < 0.05 .

Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodology :

  • DFT : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO), identifying nucleophilic/electrophilic sites.
  • Docking : Use AutoDock Vina to model interactions with enzymes (e.g., proteases), focusing on hydrogen bonding with the amino group and steric effects from the chlorophenyl moiety.
    • Note : Experimental validation (e.g., enzymatic assays) is critical to confirm computational predictions.

Q. How should researchers address contradictory spectroscopic data (e.g., unexpected NMR splitting or IR peak shifts)?

  • Troubleshooting Steps :

Verify sample purity via TLC or HPLC.

Check for solvent impurities or residual reagents (e.g., unreacted starting materials).

Consider dynamic effects (e.g., rotamers causing split peaks in NMR) .

Compare with literature data for regioisomers (e.g., 2-, 3-, or 4-chloro derivatives exhibit distinct aromatic splitting patterns) .

Methodological Nuances

Q. What strategies enhance enantioselectivity during synthesis?

  • Approaches :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloids).
  • Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer .

Q. How does the 3-chlorophenyl substituent influence the compound’s stability under varying pH or temperature?

  • Stability Studies :

  • pH : The ester group hydrolyzes under basic conditions (pH > 10), forming the carboxylic acid. Acidic conditions (pH < 3) protonate the amino group, altering solubility.
  • Temperature : Decomposition occurs above 150°C; store at –20°C under inert atmosphere .

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